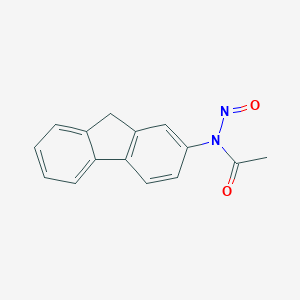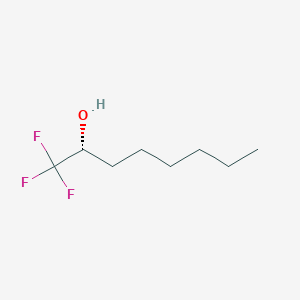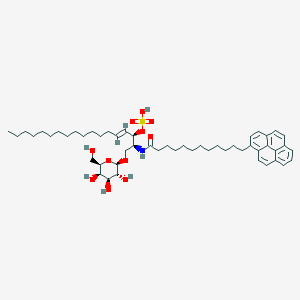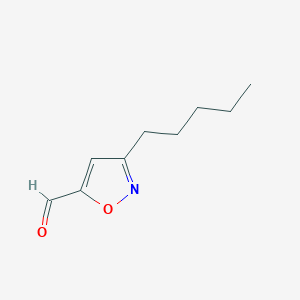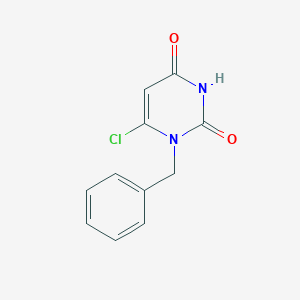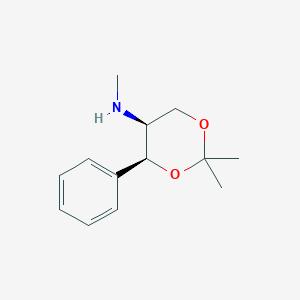
(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane, also known as dioxolane, is a chiral compound with a molecular formula of C13H19NO2. It is a cyclic ether that contains a dioxolane ring, which is a common structural motif found in many natural products and synthetic compounds. Dioxolane has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. Dioxolane has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in drug metabolism.
Biochemical and Physiological Effects:
Dioxolane has been shown to have various biochemical and physiological effects on living organisms. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. Dioxolane has also been shown to have antifungal and antibacterial activity, which makes it a potential candidate for the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dioxolane has several advantages and limitations for use in lab experiments. One advantage is its ability to form stable complexes with metal ions, which makes it useful in catalysis and other chemical reactions. Another advantage is its ability to selectively form enantiomers, which makes it useful in the synthesis of chiral compounds. However, (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane. One direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the exploration of its potential applications in drug discovery and catalysis. Additionally, further studies on the mechanism of action of this compound and its effects on living organisms could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane can be achieved through several methods, including asymmetric catalysis, enantioselective reduction, and ring-closing metathesis. One of the most commonly used methods is the asymmetric catalytic hydrogenation of a precursor compound, which involves the use of chiral catalysts to selectively reduce the double bond in the precursor molecule. This method can produce high yields of enantiomerically pure this compound with excellent stereochemical control.
Aplicaciones Científicas De Investigación
Dioxolane has been extensively studied for its potential applications in various fields of scientific research. It has been used as a chiral building block in the synthesis of natural products and pharmaceuticals, such as anticancer agents, antifungal agents, and antibiotics. Dioxolane has also been used as a ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.
Propiedades
IUPAC Name |
(4S,5S)-N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2)15-9-11(14-3)12(16-13)10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDLOVICBLVDFQ-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124686-47-1 |
Source


|
| Record name | (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

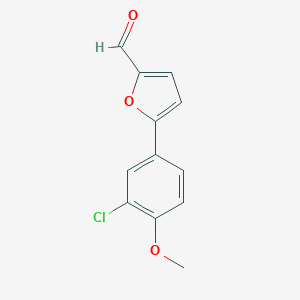

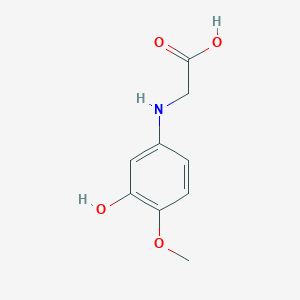

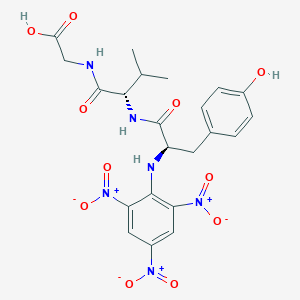
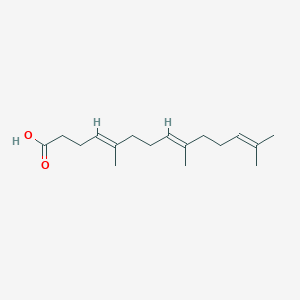
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)
